![molecular formula C8H12N2S B1470848 (4,5,6,7-Tétrahydrothiéno[3,2-c]pyridin-4-ylméthyl)amine CAS No. 1428233-78-6](/img/structure/B1470848.png)
(4,5,6,7-Tétrahydrothiéno[3,2-c]pyridin-4-ylméthyl)amine
Vue d'ensemble
Description
“(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine” is a compound that is part of a class of heterocyclic compounds known as thienopyridines . It has the empirical formula C7H10ClNS and a molecular weight of 175.68 . This compound is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been described in various patents and scientific literature . One method involves the introduction of an allyl group in the 3-position of a 4-oxopiperidine-3-carboxylic acid ester, followed by ozonization, reduction to the corresponding aldehyde, and ring closure with H2S/HCl in the presence of a metal halide .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.68 and its molecular formula is C7H10ClNS . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Agents antiprolifératifs pour la thérapie du cancer
Ce composé a été utilisé dans la conception et la synthèse de nouveaux agents antiprolifératifs. Ces agents sont évalués pour leur efficacité contre une variété de lignées cellulaires cancéreuses. La présence du motif tétrahydrothiéno[3,2-c]pyridine a été associée à l'inhibition de la polymérisation de la tubuline, ce qui est un mécanisme prometteur pour perturber la croissance des cellules cancéreuses et induire l'apoptose .
Médicaments antiplaquettaires et antithrombotiques
Les dérivés de la tétrahydrothiéno[3,2-c]pyridine ont montré un potentiel significatif en tant que médicaments antiplaquettaires et antithrombotiques. Ils agissent en inhibant l'agrégation plaquettaire, qui est une étape cruciale dans la formation de caillots sanguins. Cette application est particulièrement importante dans la prévention des accidents vasculaires cérébraux et des infarctus du myocarde .
Agents neuroprotecteurs
La recherche a indiqué que certains analogues de ce composé peuvent posséder des propriétés neuroprotectrices. Ces propriétés en font des candidats pour traiter les maladies neurodégénératives, telles que la maladie d'Alzheimer et la maladie de Parkinson, en protégeant les cellules neuronales des dommages ou de la mort .
Médicaments anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de la tétrahydrothiéno[3,2-c]pyridine les rendent adaptés au développement de nouveaux médicaments anti-inflammatoires. Ces médicaments peuvent potentiellement traiter les maladies inflammatoires chroniques sans les effets secondaires associés aux médicaments actuels .
Vasodilatateurs pour les maladies cardiovasculaires
Certains dérivés se sont avérés agir comme des vasodilatateurs, ce qui peut élargir les vaisseaux sanguins et améliorer le flux sanguin. Cette application est bénéfique dans le traitement de diverses maladies cardiovasculaires, notamment l'hypertension et l'angine de poitrine .
Agents antimicrobiens et antifongiques
Le cadre structurel de la tétrahydrothiéno[3,2-c]pyridine a été exploré pour ses activités antimicrobiennes et antifongiques. Ces activités sont cruciales pour développer de nouveaux traitements contre les infections bactériennes et fongiques, en particulier face à la résistance croissante aux antibiotiques .
Mécanisme D'action
Target of Action
It is known that similar compounds such as prasugrel, a thienopyridine prodrug, irreversibly bind to p2y12 receptors .
Mode of Action
Prasugrel, a related compound, reduces the aggregation of platelets by irreversibly binding to p2y12 receptors . It interacts in an irreversible manner with the residues Cys97 and Cys175 of the human P2Y12-receptor .
Biochemical Pathways
The irreversible binding of similar compounds to p2y12 receptors suggests that it may affect platelet aggregation pathways .
Result of Action
Similar compounds like prasugrel are known to reduce platelet aggregation, which can prevent blood clots .
Orientations Futures
Thienopyridine derivatives, including “(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine”, have shown potent biological activities and are considered as lead molecules for the development of future drugs . They have been evaluated for various biological activities in different models with promising findings .
Analyse Biochimique
Biochemical Properties
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can affect the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their function. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure to (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine can lead to sustained changes in cellular function, such as altered metabolic activity or prolonged activation of signaling pathways .
Dosage Effects in Animal Models
The effects of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for certain cellular compartments .
Subcellular Localization
The subcellular localization of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7,10H,1,3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJRTHHSITXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


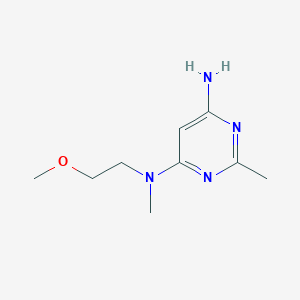
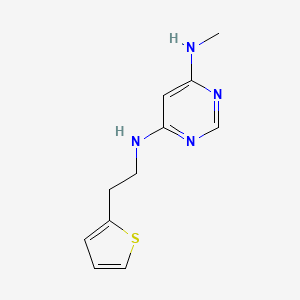

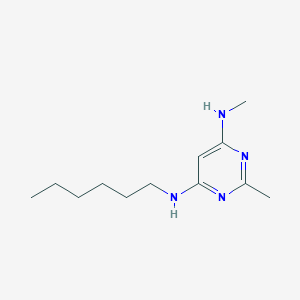
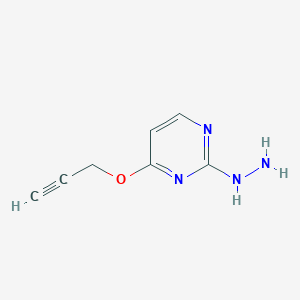
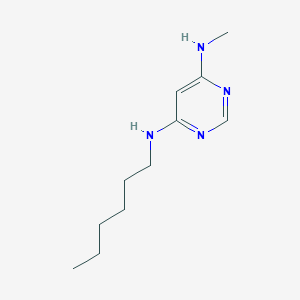

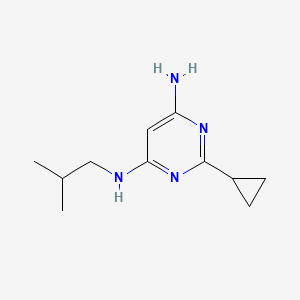
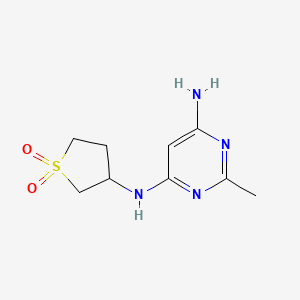

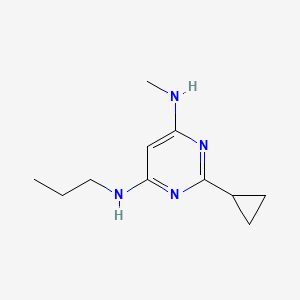

![1-[(Cyclopropylamino)methyl]cyclobutan-1-amine](/img/structure/B1470787.png)
![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)
